2-Amino-1-(4-iodophenyl)ethanone hydrochloride
Description
Properties
IUPAC Name |
2-amino-1-(4-iodophenyl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4H,5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGOKCRHBWDGSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623031 | |
| Record name | 2-Amino-1-(4-iodophenyl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61858-41-1 | |
| Record name | 2-Amino-1-(4-iodophenyl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Bromination and Amine Reaction
One notable method for synthesizing 2-amino-1-(4-iodophenyl)ethanone hydrochloride involves a multi-step process starting with 4-iodoacetophenone. The following steps outline this preparation:
Bromination of 4-Iodoacetophenone :
- Reagents : 4-Iodoacetophenone and bromine.
- Conditions : The reaction is conducted in dioxane at low temperatures (ice-cold conditions).
- Yield : Approximately 36% of the intermediate 2-bromo-1-(4-iodophenyl)ethan-1-one is obtained.
Formation of the Amino Compound :
- Reagents : The brominated product is reacted with hexamethylenetetramine in chloroform.
- Conditions : Heating at 48 °C for several hours.
- Yield : The resulting product is filtered and treated with concentrated hydrochloric acid to form the hydrochloride salt.
- Final Yield : The overall yield for 2-amino-1-(4-iodophenyl)ethanone hydrochloride is reported to be around 97% after purification steps.
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Bromination of 4-Iodoacetophenone | Ice-cold dioxane | ~36% |
| 2 | Reaction with Hexamethylenetetramine | Heated at 48 °C | ~97% (final product) |
Alternative Synthesis Method
Another method reported involves the use of aminoacetonitrile as a starting material, which can be converted into the desired hydrochloride salt through a different pathway:
Starting Material : Aminoacetonitrile hydrochloride.
-
- The reaction proceeds in the presence of ethylene dichloride as a solvent.
- Dry hydrogen chloride gas is introduced to facilitate the formation of the hydrochloride salt.
Final Product : This method emphasizes hydrolysis of an imine intermediate, leading to a pure product.
Research Findings
Several studies have confirmed the efficacy and practicality of these synthetic routes:
A study published in Chemical Communications highlighted that the use of hexamethylenetetramine significantly improves yields when synthesizing amino ketones from halogenated precursors.
Another research paper indicated that using aminoacetonitrile as a precursor allows for a more straightforward synthesis pathway, minimizing the number of steps involved.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-iodophenyl)ethanone hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under appropriate conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-1-(4-iodophenyl)ethanone hydrochloride is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-iodophenyl)ethanone hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodophenyl group can participate in halogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between 2-amino-1-(4-iodophenyl)ethanone hydrochloride and structurally related compounds:
*Molecular weights estimated based on substituent atomic masses and core structure (C₈H₈NO·HCl).
Key Comparative Insights:
Substituent Effects on Reactivity :
- The iodine substituent in the target compound provides a unique balance of steric bulk and polarizability, enabling stronger halogen bonding compared to smaller halogens (F, Cl) . This property is critical in drug-receptor interactions, where iodine’s large atomic radius enhances van der Waals forces.
- In contrast, the trifluoromethyl group (CF₃) is strongly electron-withdrawing, which stabilizes the ketone moiety and increases metabolic resistance, making it more suitable for enzyme-targeted therapies .
Lipophilicity and Solubility: Iodine’s high molecular weight and hydrophobic nature result in greater lipophilicity compared to fluorine or hydroxyl groups. This enhances membrane permeability but may reduce aqueous solubility . The hydroxyl group in 2-amino-1-(4-hydroxyphenyl)ethanone HCl improves water solubility via hydrogen bonding but limits blood-brain barrier penetration .
Biological Activity Trends :
- Fluorine-substituted analogs exhibit potent dipole-driven interactions but lack the steric bulk required for high-affinity binding in certain targets .
- Chlorine-substituted compounds are widely used in antimicrobials due to their balanced reactivity and cost-effective synthesis .
- The ethyl group ’s electron-donating nature reduces electrophilicity at the ketone, limiting its utility in reactions requiring nucleophilic attack .
Unique Advantages of Iodine Substituent :
- Iodine’s polarizability enables it to participate in halogen bonding, a feature exploited in kinase inhibitors and radiopharmaceuticals .
- Its size allows for distinct binding geometries in protein pockets, as seen in thyroid hormone analogs where iodine is critical for activity .
Biological Activity
2-Amino-1-(4-iodophenyl)ethanone hydrochloride, also known by its CAS number 61858-41-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings, including case studies and data tables.
The biological activity of 2-Amino-1-(4-iodophenyl)ethanone hydrochloride is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit enzymes involved in metabolic pathways. For instance, it may inhibit d-amino acid oxidases, affecting amino acid metabolism and cellular processes.
- Cell Signaling Modulation : The compound can modulate cell signaling pathways, influencing gene expression and cellular metabolism. This modulation occurs through interactions with transcription factors and regulatory proteins.
- Catalytic Activity : The presence of iodine in the structure may enhance the compound's reactivity in catalytic cycles, facilitating various biochemical reactions .
Pharmacokinetics
The pharmacokinetic profile of 2-Amino-1-(4-iodophenyl)ethanone hydrochloride is influenced by its solubility and permeability, which are affected by the iodine substituent. This enhances its potential for cellular uptake and interaction with target sites within biological systems.
Biological Activity Summary
Research has shown that 2-Amino-1-(4-iodophenyl)ethanone hydrochloride exhibits a range of biological activities:
Case Studies
Several studies have investigated the effects of 2-Amino-1-(4-iodophenyl)ethanone hydrochloride on different cell lines:
- Cytotoxicity in Cancer Models : A study demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines (e.g., HCT-116 and MCF-7), with IC50 values indicating effective inhibition of cell growth .
- Mechanistic Insights : Research indicated that the compound could induce apoptosis in cancer cells by modulating key signaling pathways involved in cell cycle regulation and survival .
- Comparative Studies : In comparative analyses with similar compounds, 2-Amino-1-(4-iodophenyl)ethanone hydrochloride showed enhanced activity due to its unique structural features that promote enzyme interaction and inhibition .
Discussion
The biological activity of 2-Amino-1-(4-iodophenyl)ethanone hydrochloride suggests its potential as a therapeutic agent, particularly in oncology. Its ability to modulate enzyme activity and affect cellular processes positions it as a candidate for further development in drug formulation.
Q & A
Q. Table 1: Comparative Physicochemical Properties of Analogous Compounds
Q. Table 2: Key Analytical Techniques for Structural Elucidation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
